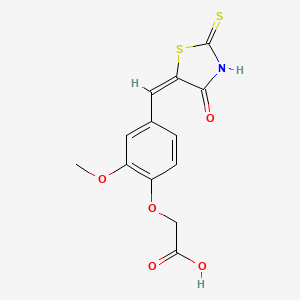
2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
概要
説明
This compound, also known by its CAS number 331862-41-0, is a thiazolidine derivative . It has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ . This indicates that the compound contains a methoxy group attached to a phenyl ring, which is further connected to a thiazolidine ring via a methylene bridge .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
- Aberrant Notch activity plays a role in cancer initiation, maintenance, and metastasis. IMR-1A directly targets the intracellular Notch pathway by disrupting the assembly of the Notch transcriptional activation complex on DNA . This disruption attenuates Notch target gene transcription, making IMR-1A a potential therapeutic agent for Notch-dependent cancers.
- IMR-1A inhibits the growth of Notch-dependent cell lines and significantly reduces the growth of patient-derived tumor xenografts. Its ability to disrupt Notch signaling suggests it could be a novel class of Notch inhibitors for anticancer therapeutics .
- IMR-1A is an active metabolite of the mastermind-like 1 (MAM-1) chromatin recruitment inhibitor IMR-1. It binds to the intracellular domain of Notch, disrupting protein-protein interactions between Notch and MAM-1. This inhibition prevents the formation of the Notch ternary complex, further impacting Notch signaling .
Inhibition of Notch Transcriptional Activation Complex
Tumor Suppression
Mastermind Recruitment Inhibition
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
While specific future directions for this compound are not available in the retrieved data, thiazolidine derivatives are a topic of ongoing research due to their diverse biological activities. They are often studied for potential applications in medicinal chemistry, particularly as antimicrobial agents .
作用機序
IMR-1A, also known as 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid or STK224834, is a small molecule that has been identified as an inhibitor of the Notch transcriptional activation complex . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of IMR-1A is the Notch transcriptional activation complex . Specifically, it disrupts the recruitment of Mastermind-like 1 (MAML1) to the Notch transcriptional activation complex on chromatin . Notch signaling is a critical pathway involved in cell differentiation, proliferation, and apoptosis, and aberrant Notch activity has been implicated in many cancers .
Mode of Action
IMR-1A binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and MAML1 . This disruption prevents the assembly of the Notch transcriptional activation complex on chromatin, thereby attenuating Notch target gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by IMR-1A is the Notch signaling pathway . By inhibiting the assembly of the Notch transcriptional activation complex, IMR-1A suppresses the transcription of Notch target genes . This can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis, particularly in Notch-dependent cell lines .
Pharmacokinetics
IMR-1A is the acid metabolite of IMR-1 . It is suggested that IMR-1 acts as a prodrug for IMR-1A, most likely by increasing the solubility and cell permeability of IMR-1A
Result of Action
The molecular effect of IMR-1A’s action is the disruption of the Notch transcriptional activation complex, leading to the attenuation of Notch target gene transcription . On a cellular level, this can result in the inhibition of cell proliferation and the induction of apoptosis . Furthermore, IMR-1A has been shown to significantly inhibit the growth of patient-derived tumor xenografts .
特性
IUPAC Name |
2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJNSKWHSGTDK-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)

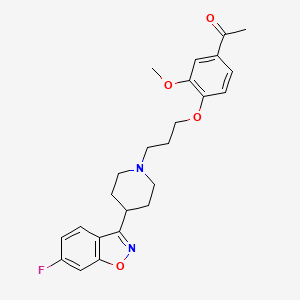

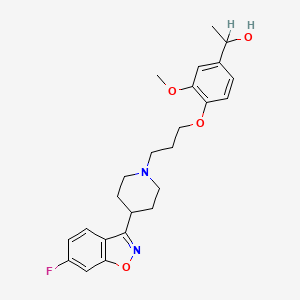
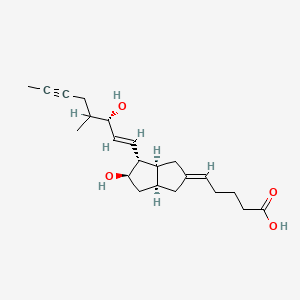

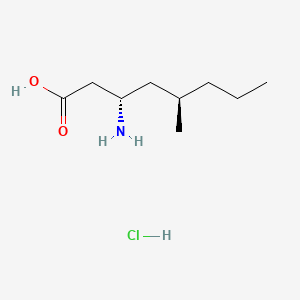
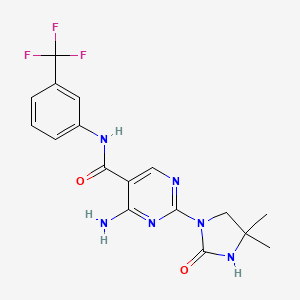
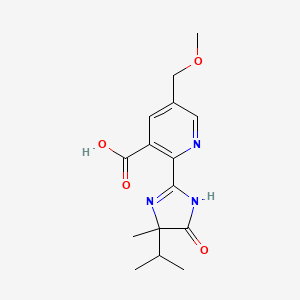
![N-methyl-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1671743.png)

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)